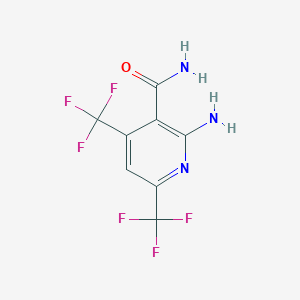

2-amino-4,6-bis(trifluoromethyl)nicotinamide

Description

BenchChem offers high-quality 2-amino-4,6-bis(trifluoromethyl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-4,6-bis(trifluoromethyl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-4,6-bis(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F6N3O/c9-7(10,11)2-1-3(8(12,13)14)17-5(15)4(2)6(16)18/h1H,(H2,15,17)(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZWJQLLUWGYIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1C(F)(F)F)N)C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F6N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10522021 | |

| Record name | 2-Amino-4,6-bis(trifluoromethyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10522021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89990-38-5 | |

| Record name | 2-Amino-4,6-bis(trifluoromethyl)-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89990-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4,6-bis(trifluoromethyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10522021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-amino-4,6-bis(trifluoromethyl)nicotinamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, research-level overview of a proposed synthetic pathway for 2-amino-4,6-bis(trifluoromethyl)nicotinamide, a molecule of interest in medicinal chemistry due to the presence of trifluoromethyl groups, which can enhance metabolic stability and binding affinity of drug candidates. As no direct synthesis has been reported in the literature, this document outlines a rational, multi-step approach based on established methodologies for the synthesis of related fluorinated pyridine derivatives.

Introduction: The Significance of Trifluoromethylated Nicotinamides

Nicotinamide and its derivatives are fundamental scaffolds in numerous biologically active compounds. The incorporation of trifluoromethyl (CF3) groups into organic molecules is a widely employed strategy in drug discovery. These groups can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding interactions with biological targets. The presence of two CF3 groups on the nicotinamide core, as in the target molecule, is anticipated to confer unique electronic and steric properties, making it a valuable building block for the synthesis of novel therapeutic agents.

Proposed Synthetic Pathway: A Multi-Step Approach

The synthesis of 2-amino-4,6-bis(trifluoromethyl)nicotinamide is envisioned to proceed through a four-step sequence, commencing with the construction of the highly functionalized pyridine core, followed by strategic modifications to introduce the desired amino and amide functionalities.

Caption: Proposed synthetic pathway for 2-amino-4,6-bis(trifluoromethyl)nicotinamide.

Step 1: Synthesis of the Pyridine Core - 2-Hydroxy-4,6-bis(trifluoromethyl)-3-cyanopyridine

The initial and most critical step is the construction of the pyridine ring bearing the two trifluoromethyl groups. A plausible approach is the condensation of a trifluoromethylated β-ketoester with an enamine, a method that has been successfully employed for the synthesis of related structures.

Rationale: The use of readily available trifluoroacetyl compounds as starting materials provides a direct route to the desired 4,6-bis(trifluoromethyl) substitution pattern. The inclusion of a nitrile group at the 3-position is a strategic choice, as it can be readily converted to the target carboxamide in the final step.

Experimental Protocol:

-

Preparation of Ethyl 3-amino-4,4,4-trifluorocrotonate: Equimolar amounts of ethyl 4,4,4-trifluoroacetoacetate and ammonia are reacted in a suitable solvent such as ethanol at room temperature. The reaction is typically stirred for 12-24 hours. The product is isolated by removal of the solvent under reduced pressure.

-

Condensation and Cyclization: The resulting ethyl 3-amino-4,4,4-trifluorocrotonate is then reacted with 4,4,4-trifluoroacetoacetonitrile in the presence of a base, such as sodium ethoxide in ethanol. The reaction mixture is heated at reflux for 4-6 hours. Acidification of the reaction mixture with a dilute acid (e.g., 1M HCl) will precipitate the crude 2-hydroxy-4,6-bis(trifluoromethyl)-3-cyanopyridine. The product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Chlorination of the Pyridine Ring - Synthesis of 2-Chloro-4,6-bis(trifluoromethyl)-3-cyanopyridine

The hydroxyl group at the 2-position of the pyridine ring is a versatile handle for further functionalization. To facilitate the subsequent amination step, it is necessary to convert this hydroxyl group into a better leaving group, such as a chlorine atom.

Rationale: The conversion of a 2-pyridone to a 2-chloropyridine is a standard transformation in heterocyclic chemistry. The presence of two strongly electron-withdrawing trifluoromethyl groups on the ring is expected to activate the 2-position towards nucleophilic substitution, making the subsequent amination step more facile.

Experimental Protocol:

-

A mixture of 2-hydroxy-4,6-bis(trifluoromethyl)-3-cyanopyridine and phosphorus oxychloride (POCl3) is heated at reflux for 3-5 hours. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.

-

After cooling, the reaction mixture is carefully poured onto crushed ice to quench the excess POCl3.

-

The aqueous mixture is then neutralized with a base, such as sodium carbonate, until a pH of 7-8 is reached.

-

The product is extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-chloro-4,6-bis(trifluoromethyl)-3-cyanopyridine. Purification can be achieved by column chromatography on silica gel.

Step 3: Amination of the 2-Position - Synthesis of 2-Amino-4,6-bis(trifluoromethyl)-3-cyanopyridine

The introduction of the amino group at the 2-position is achieved through a nucleophilic aromatic substitution reaction, displacing the chloride with an amino group.

Rationale: The electron-deficient nature of the pyridine ring, further enhanced by the two trifluoromethyl groups, makes the 2-position highly susceptible to nucleophilic attack. This allows for a direct and efficient amination reaction.

Experimental Protocol:

-

2-Chloro-4,6-bis(trifluoromethyl)-3-cyanopyridine is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

A source of ammonia, such as a solution of ammonia in methanol or aqueous ammonia, is added to the reaction mixture. Alternatively, a protected form of ammonia, such as an azide followed by reduction, can be used.

-

The reaction mixture is heated in a sealed vessel at a temperature ranging from 80 to 120 °C for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into water.

-

The precipitated product is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography.

Step 4: Hydrolysis of the Nitrile - Synthesis of 2-Amino-4,6-bis(trifluoromethyl)nicotinamide

The final step in the synthesis is the conversion of the nitrile group at the 3-position into the desired carboxamide functionality. This can be achieved through either acidic or basic hydrolysis, or by enzymatic means.

Rationale: The hydrolysis of nitriles to amides is a well-established transformation. Careful control of the reaction conditions is necessary to avoid over-hydrolysis to the corresponding carboxylic acid.

Experimental Protocol (Basic Hydrolysis):

-

2-Amino-4,6-bis(trifluoromethyl)-3-cyanopyridine is suspended in a mixture of a suitable alcohol (e.g., ethanol) and water.

-

A catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, is added to the mixture.

-

The reaction is stirred at a controlled temperature, typically between 50 and 80 °C, and monitored closely by TLC or HPLC to maximize the yield of the amide and minimize the formation of the carboxylic acid byproduct.

-

Once the reaction is complete, the mixture is cooled and neutralized with a dilute acid.

-

The product may precipitate out of the solution upon cooling and neutralization. If not, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to afford the final product, 2-amino-4,6-bis(trifluoromethyl)nicotinamide.

Data Presentation and Characterization

The successful synthesis of the target compound and its intermediates would be confirmed by a suite of analytical techniques.

| Compound | Expected Molecular Weight ( g/mol ) | Expected ¹H NMR (δ, ppm) | Expected ¹⁹F NMR (δ, ppm) | Expected IR (cm⁻¹) |

| 2-Hydroxy-4,6-bis(trifluoromethyl)-3-cyanopyridine | 270.08 | Aromatic protons, OH proton | Two distinct signals for the CF₃ groups | ~3400 (OH), ~2230 (CN), ~1650 (C=O) |

| 2-Chloro-4,6-bis(trifluoromethyl)-3-cyanopyridine | 288.53 | Aromatic protons | Two distinct signals for the CF₃ groups | ~2230 (CN), ~1580 (C=N) |

| 2-Amino-4,6-bis(trifluoromethyl)-3-cyanopyridine | 269.10 | Aromatic protons, NH₂ protons | Two distinct signals for the CF₃ groups | ~3400-3200 (NH₂), ~2220 (CN) |

| 2-Amino-4,6-bis(trifluoromethyl)nicotinamide | 287.11 | Aromatic protons, NH₂ protons, CONH₂ protons | Two distinct signals for the CF₃ groups | ~3400-3100 (NH₂), ~1670 (C=O) |

Experimental Workflow Visualization

Caption: Detailed experimental workflow for the synthesis of 2-amino-4,6-bis(trifluoromethyl)nicotinamide.

Conclusion and Future Perspectives

The proposed synthetic route provides a logical and feasible pathway to the novel compound 2-amino-4,6-bis(trifluoromethyl)nicotinamide. Each step is based on well-established chemical transformations, and the strategy allows for the potential synthesis of a variety of analogs by modifying the starting materials or reaction conditions. The successful synthesis of this molecule would provide a valuable new building block for medicinal chemistry and drug discovery programs, enabling the exploration of new chemical space and the development of next-generation therapeutics. Further optimization of each step will be necessary to maximize yields and ensure scalability.

References

-

Goure, W. F. (1993). The synthesis and chemistry of 2‐hydroxy‐4,6‐bis(trifluoromethyl)pyridine‐5‐carboxylates. Journal of Heterocyclic Chemistry, 30(1), 71-80. [Link]

-

Ishihara, T., & Yamanaka, H. (2005). Chemistry of trifluoromethyl-substituted heterocycles. In Fluorine in heterocyclic chemistry (Vol. 1, pp. 1-136). American Chemical Society. [Link]

-

Uneyama, K. (2006). Organofluorine chemistry. John Wiley & Sons. [Link]

-

Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups. Angewandte Chemie International Edition, 52(32), 8214-8264. [Link]

-

March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons. [Link]

The Enigmatic Potential of 2-amino-4,6-bis(trifluoromethyl)nicotinamide: A Technical Guide to Its Predicted Biological Activity

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

While the compound 2-amino-4,6-bis(trifluoromethyl)nicotinamide remains a largely uncharacterized molecule within the published scientific literature, its structural features—a nicotinamide core, a strategic amino substitution, and potent trifluoromethyl groups—provide a compelling basis for predicting its biological activities. This guide synthesizes information from closely related analogues to construct a theoretical framework for its potential as a therapeutic agent. We will explore its likely mechanism of action, with a particular focus on Poly(ADP-ribose) polymerase (PARP) inhibition, and propose a comprehensive strategy for its experimental validation. This document serves as a roadmap for researchers seeking to unlock the therapeutic promise of this novel chemical entity.

Introduction: Deconstructing a Molecule of Interest

Nicotinamide and its derivatives are of immense interest in medicinal chemistry, with applications ranging from antifungal to anticancer therapies.[1] The core structure of 2-amino-4,6-bis(trifluoromethyl)nicotinamide suggests a molecule designed for high potency and metabolic stability. The trifluoromethyl groups are known to enhance the bioavailability and potency of drugs, while the nicotinamide scaffold is a key feature of many enzyme inhibitors.[2][3] The 2-amino group offers a site for potential hydrogen bonding within a target protein's active site and can be a critical determinant of activity, as seen in various nicotinamide analogues.[4][5]

Predicted Biological Activity and Mechanism of Action

Based on its structural similarity to known bioactive molecules, the primary predicted biological activity of 2-amino-4,6-bis(trifluoromethyl)nicotinamide is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[6] PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair.[7][8]

The Rationale for PARP Inhibition

The nicotinamide moiety of our target compound is a structural mimic of the nicotinamide portion of nicotinamide adenine dinucleotide (NAD+), the natural substrate for PARP enzymes.[8] This mimicry allows the compound to competitively bind to the catalytic domain of PARP, preventing the synthesis of poly(ADP-ribose) chains and trapping the enzyme on DNA. This trapping is a key aspect of the cytotoxic effect of many PARP inhibitors.[8] The trifluoromethyl groups are predicted to enhance the binding affinity and specificity for the PARP active site.

A Hypothetical Signaling Pathway

The predicted mechanism of action centers on the induction of synthetic lethality in cancer cells with deficient DNA repair pathways, such as those with BRCA1/2 mutations.

Caption: Proposed Experimental Validation Workflow.

Structure-Activity Relationship (SAR) Insights from Analogues

While direct SAR data for 2-amino-4,6-bis(trifluoromethyl)nicotinamide is unavailable, we can infer potential trends from related nicotinamide derivatives.

| Compound Class | Key Structural Features | Observed Activity | Reference |

| 4,6-Diaminonicotinamides | Diamino substitution at 4 and 6 positions | Potent IRAK4 inhibition | [9] |

| Thiophenyl Nicotinamide Derivatives | Modifications to the pyridinyl group | Loss of cytotoxic activity | [10] |

| 2-(Methylthio)nicotinamide | Methylthio group at the 2-position | Moderate antifungal activity | [4] |

| Nicotinamide Derivatives with Trifluoromethyl Groups | Replacement of other groups with trifluoromethyl | Reduction in antifungal potency in a specific series | [4] |

These findings suggest that substitutions at the 2, 4, and 6 positions of the nicotinamide ring are critical for biological activity and that the introduction of trifluoromethyl groups must be strategically considered to enhance, rather than diminish, potency.

Other Potential Biological Activities

Beyond PARP inhibition, the structural motifs of 2-amino-4,6-bis(trifluoromethyl)nicotinamide suggest other potential biological targets:

-

Inhibition of other NAD+-dependent enzymes: The nicotinamide scaffold could allow for the inhibition of other enzymes that utilize NAD+, such as sirtuins or other members of the PARP family. [11]* Antifungal Activity: Nicotinamide derivatives have been explored as antifungal agents. [4][5]The specific substitutions on the target compound could confer activity against various fungal pathogens.

-

Anti-inflammatory Effects: Nicotinamide and its metabolites are known to have anti-inflammatory properties. [12]The target compound could modulate inflammatory pathways through various mechanisms.

Conclusion

2-amino-4,6-bis(trifluoromethyl)nicotinamide represents a promising, yet unexplored, chemical entity. Based on a comprehensive analysis of its structural components and the activities of related compounds, it is predicted to be a potent PARP inhibitor with potential applications in oncology. The proposed experimental workflow provides a clear path for the validation of this hypothesis and the elucidation of its full therapeutic potential. Further investigation into this molecule is highly warranted and could lead to the development of a novel class of therapeutic agents.

References

-

Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023). MDPI. [Link]

-

Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. (2024). PubMed Central. [Link]

-

Discovery and structure-based design of 4,6-diaminonicotinamides as potent and selective IRAK4 inhibitors. (2017). PubMed. [Link]

-

A Review of PARP-1 Inhibitors: Assessing Emerging Prospects and Tailoring Therapeutic Strategies. (2023). Thieme Connect. [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). PubMed Central. [Link]

-

Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. (n.d.). PubMed Central. [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. [Link]

-

Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2025). ResearchGate. [Link]

-

1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages. (n.d.). PubMed. [Link]

-

Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes. (n.d.). Dalton Transactions. [Link]

-

UBA1 inhibition sensitizes cancer cells to PARP inhibitors. (2024). PubMed. [Link]

-

PARP-1 Inhibitors and Their Emerging Role in the Treatment of Lung Cancer. (n.d.). ASCO Publications. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). PubMed. [Link]

-

Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma. (n.d.). PubMed Central. [Link]

-

Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. (2021). PubMed. [Link]

-

Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. (2022). MDPI. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. [Link]

-

Second-generation inhibitors. A nicotinamide pharmacophore group is... (n.d.). ResearchGate. [Link]

-

Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. (2025). PubMed. [Link]

-

The utilization of nicotinamide derivatives and related compounds by mammals, insects and bacteria. (n.d.). SciSpace. [Link]

-

Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress. (n.d.). MDPI. [Link]

-

Anticancer and Antiviral Activity of the Pyridine-Biphenyl Glycoside System. (n.d.). Scientific Archives. [Link]

-

Synthesis, Bioactivity Evaluation and Theoretical Study of Nicotinamide Derivatives Containing Diphenyl Ether Fragments as Potential Succinate Dehydrogenase Inhibitors. (n.d.). ResearchGate. [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (n.d.). PubMed Central. [Link]

-

Inhibition of nicotinamide dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer. (2023). Nature. [Link]

-

Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents. (2023). MDPI. [Link]

-

Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. (2024). RSC Publishing. [Link]

Sources

- 1. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07201K [pubs.rsc.org]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. thieme-connect.com [thieme-connect.com]

- 7. UBA1 inhibition sensitizes cancer cells to PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. targetedonc.com [targetedonc.com]

- 9. Discovery and structure-based design of 4,6-diaminonicotinamides as potent and selective IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of nicotinamide dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

An Uncharted Moiety: The Case of 2-amino-4,6-bis(trifluoromethyl)nicotinamide

A comprehensive investigation into the scientific literature and chemical databases reveals a notable absence of information regarding the discovery, history, and specific synthesis of 2-amino-4,6-bis(trifluoromethyl)nicotinamide. This suggests that the compound may represent a novel chemical entity that has not yet been described in publicly accessible scientific literature or patents.

While direct information is unavailable, an exploration of related chemical structures provides a foundational context for understanding the potential synthetic strategies and the broader significance of fluorinated nicotinamide derivatives in medicinal chemistry and drug development.

The Nicotinamide Core: A Privileged Scaffold in Drug Discovery

Nicotinamide, a form of vitamin B3, is a fundamental component of the coenzyme nicotinamide adenine dinucleotide (NAD+). Beyond its essential role in cellular metabolism, the nicotinamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. Its derivatives have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, neuroprotective, and anti-cancer agents.

The Role of Trifluoromethyl Groups in Modulating Bioactivity

The introduction of trifluoromethyl (CF3) groups into organic molecules is a well-established strategy in modern drug design. The unique properties of the CF3 group, such as its high electronegativity, metabolic stability, and ability to influence the acidity and basicity of nearby functional groups, can profoundly alter the pharmacokinetic and pharmacodynamic properties of a parent molecule. In the context of nicotinamide derivatives, trifluoromethylation has been explored to enhance potency, improve metabolic stability, and fine-tune selectivity for specific biological targets.

Hypothetical Synthesis: A Roadmap Based on Analogs

Although a specific synthetic route for 2-amino-4,6-bis(trifluoromethyl)nicotinamide is not documented, established methods for the synthesis of related trifluoromethylated nicotinamides offer a hypothetical pathway. The construction of such a molecule would likely involve a multi-step process.

A plausible synthetic strategy could commence with a precursor pyridine ring already bearing the trifluoromethyl groups at the 4- and 6-positions. The introduction of the amino group at the 2-position and the carboxamide function at the 3-position would then be key subsequent steps.

Hypothetical Retrosynthetic Analysis:

Caption: A simplified retrosynthetic pathway for 2-amino-4,6-bis(trifluoromethyl)nicotinamide.

Step-by-Step Conceptual Protocol:

-

Synthesis of a Bis(trifluoromethyl)pyridine Precursor: The synthesis would likely begin with the construction of a pyridine ring substituted with two trifluoromethyl groups. This could potentially be achieved through cyclization reactions of appropriately functionalized acyclic precursors.

-

Introduction of the Nicotinoyl Moiety: Following the formation of the core pyridine structure, the introduction of a carboxylic acid or a related functional group at the 3-position would be necessary to form the nicotinic acid backbone.

-

Functional Group Interconversion: The introduction of the amino group at the 2-position could be accomplished through nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, on the pyridine ring.

-

Amide Formation: The final step would involve the conversion of the carboxylic acid at the 3-position into the primary amide (nicotinamide).

Potential Therapeutic Significance and Future Directions

The combination of the 2-amino-nicotinamide scaffold with two trifluoromethyl groups presents an intriguing profile for potential biological activity. The 2-aminopyridine moiety is a known pharmacophore, and the bis(trifluoromethyl) substitution pattern would significantly impact the molecule's electronic properties and lipophilicity.

Given the lack of existing data, the discovery and characterization of 2-amino-4,6-bis(trifluoromethyl)nicotinamide would represent a novel contribution to the field of medicinal chemistry. Future research would be required to:

-

Develop and optimize a robust synthetic route.

-

Characterize the compound's physicochemical properties.

-

Evaluate its biological activity across a range of therapeutic targets.

References

At present, there are no direct references for the discovery, history, or synthesis of 2-amino-4,6-bis(trifluoromethyl)nicotinamide in the public domain. The information presented is based on established principles of organic chemistry and medicinal chemistry, drawing parallels from the synthesis and properties of related fluorinated and nicotinamide-based compounds.

An In-Depth Technical Guide to the Structure and Conformation of 2-amino-4,6-bis(trifluoromethyl)nicotinamide

Abstract

The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of 2-amino-4,6-bis(trifluoromethyl)nicotinamide, a molecule of significant interest due to its unique electronic and steric properties. Lacking direct experimental data for this specific entity, this document establishes a robust methodological framework for its characterization. We delve into its fundamental molecular structure, propose a viable synthetic route, and outline a multi-pronged strategy for in-depth conformational analysis, combining experimental techniques like X-ray crystallography and NMR spectroscopy with powerful computational modeling. By examining data from analogous structures and detailing validated protocols, this guide serves as a self-validating system for researchers, scientists, and drug development professionals seeking to understand and exploit the structural nuances of highly fluorinated nicotinamides.

Introduction

Nicotinamide, a form of vitamin B3, is a fundamental biological molecule and a privileged scaffold in drug discovery. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anti-cancer, and enzymatic inhibition properties.[1][2] The introduction of trifluoromethyl (CF₃) groups onto this scaffold dramatically alters its physicochemical properties. The high electronegativity, metabolic stability, and lipophilicity of the CF₃ group can enhance membrane permeability, improve binding affinity to protein targets, and block metabolic degradation, making it a valuable modification in drug design.[3][4]

The subject of this guide, 2-amino-4,6-bis(trifluoromethyl)nicotinamide, presents a particularly compelling case. The presence of two sterically demanding and electron-withdrawing CF₃ groups on the pyridine ring, combined with an amino group and a flexible carboxamide side chain, suggests a complex and potentially unique conformational landscape. A molecule's three-dimensional conformation is intrinsically linked to its biological function, governing how it interacts with target receptors and enzymes. Therefore, a thorough understanding of its structure and preferred spatial arrangements is critical for any rational drug design efforts.

This guide will systematically explore the molecular architecture of 2-amino-4,6-bis(trifluoromethyl)nicotinamide, outline methodologies for its synthesis and purification, and provide a detailed roadmap for elucidating its conformational preferences in both solid and solution states.

Section 1: Molecular Structure and Physicochemical Properties

The foundational step in characterizing any molecule is to define its structure and predict its key physicochemical properties. These parameters influence its solubility, permeability, and potential for intermolecular interactions.

Chemical Structure

The structure of 2-amino-4,6-bis(trifluoromethyl)nicotinamide is defined by a pyridine ring substituted at the 2-position with an amino group (-NH₂), at the 3-position with a carboxamide group (-CONH₂), and at the 4- and 6-positions with trifluoromethyl groups (-CF₃).

2D Structure:

Figure 1. 2D chemical structure of the target molecule.

Calculated Physicochemical Properties

Since experimental data for this specific molecule is not publicly available, its physicochemical properties have been calculated using established computational algorithms. These values provide a baseline for predicting its behavior in biological systems.

| Property | Predicted Value | Source/Method |

| Molecular Formula | C₈H₄F₆N₃O | - |

| Molecular Weight | 272.13 g/mol | PubChem |

| XLogP3 | 1.5 | PubChem |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 5 | PubChem |

| Rotatable Bonds | 1 | PubChem |

| Topological Polar Surface Area (TPSA) | 77.9 Ų | PubChem |

| Table 1: Predicted physicochemical properties of 2-amino-4,6-bis(trifluoromethyl)nicotinamide. Calculations are based on its canonical SMILES representation (C1=C(C(=C(N=C1C(F)(F)F)N)C(=O)N)C(F)(F)F) via PubChem.[5] |

Section 2: Synthesis Strategies

While a specific, published synthesis for 2-amino-4,6-bis(trifluoromethyl)nicotinamide has not been identified, a plausible synthetic route can be designed based on established methods for constructing trifluoromethylated pyridine rings.[6][7] The proposed pathway leverages common fluorinated building blocks and standard heterocyclic chemistry transformations.

Proposed Retrosynthetic Pathway

A logical approach involves the construction of the substituted pyridine ring followed by functional group manipulations. A key intermediate would be a suitably substituted nicotinic acid or nitrile, which can then be converted to the final amide.

Figure 2. Proposed retrosynthetic analysis workflow.

Hypothetical Synthesis Protocol

This protocol is a conceptual blueprint. The causality behind these steps is to first build the core heterocyclic ring through a condensation reaction and then perform functional group interconversions.

Step 1: Synthesis of 2-Hydroxy-4,6-bis(trifluoromethyl)nicotinonitrile

-

Rationale: A Guareschi-Thorpe condensation is a classic method for forming substituted 2-pyridones. 1,1,1-Trifluoro-2,4-pentanedione provides the C4-CF₃ and C6-CF₃ synthons, while cyanoacetamide provides the nitrogen, C2, C3, and nitrile functionalities.

-

Procedure:

-

To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add 1,1,1-trifluoro-2,4-pentanedione (1.0 eq) and cyanoacetamide (1.0 eq).

-

Reflux the mixture for 4-6 hours, monitoring by TLC.

-

Cool the reaction to room temperature and acidify with aqueous HCl to precipitate the product.

-

Filter, wash with cold water, and dry to yield the pyridone intermediate.

-

Step 2: Conversion to 2-Chloro-4,6-bis(trifluoromethyl)nicotinonitrile

-

Rationale: The hydroxyl group of the pyridone is a poor leaving group. Chlorination with a reagent like phosphorus oxychloride (POCl₃) activates the 2-position for subsequent nucleophilic substitution.

-

Procedure:

-

Treat the pyridone intermediate from Step 1 with excess phosphorus oxychloride (POCl₃), optionally with a catalytic amount of DMF.

-

Heat the mixture at 100-110 °C for 2-3 hours.

-

Carefully quench the reaction by pouring it over crushed ice.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Step 3: Synthesis of 2-Amino-4,6-bis(trifluoromethyl)nicotinonitrile

-

Rationale: The chloro-group at the 2-position of the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution by ammonia.[8]

-

Procedure:

-

Dissolve the chloro-intermediate from Step 2 in a suitable solvent (e.g., dioxane) in a sealed pressure vessel.

-

Bubble ammonia gas through the solution or add a concentrated solution of ammonia in methanol.

-

Heat the vessel at 80-100 °C for 12-24 hours.

-

Cool, vent, and concentrate the mixture. Purify by column chromatography.

-

Step 4: Hydrolysis to 2-Amino-4,6-bis(trifluoromethyl)nicotinamide (Target Molecule)

-

Rationale: Controlled hydrolysis of the nitrile to a primary amide can be achieved under acidic or basic conditions. Sulfuric acid-mediated hydrolysis is a common and effective method.

-

Procedure:

-

Treat the amino-nitrile from Step 3 with concentrated sulfuric acid at a controlled temperature (e.g., 60-80 °C).

-

Monitor the reaction closely to avoid over-hydrolysis to the carboxylic acid.

-

Once complete, carefully pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the final product.

-

Filter, wash, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified target molecule.

-

Section 3: Conformational Analysis - A Methodological Approach

Determining the three-dimensional structure and conformational flexibility of the target molecule is paramount. This section details a validated, multi-faceted approach combining solid-state analysis, solution-state analysis, and computational modeling.

Experimental Approach: Single-Crystal X-ray Diffraction (scXRD)

Causality & Expertise: scXRD provides the most unambiguous, high-resolution data on the molecule's conformation in the solid state.[9] It reveals precise bond lengths, bond angles, and torsional angles, and maps intermolecular interactions like hydrogen bonding that stabilize the crystal lattice. While no structure exists for our target molecule, analyzing related structures provides critical, field-proven insights into how such molecules pack and what intramolecular interactions are likely to dominate.

Illustrative Example (Analogous Compound): The crystal structure of 2-amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile reveals key conformational features common in this class. The central pyridine ring is often twisted relative to its aryl substituents to minimize steric clash. Furthermore, intermolecular hydrogen bonds between the amino group and the nitrile are observed, often forming dimers.[10]

Self-Validating Protocol for scXRD:

-

Crystal Growth (The Critical Step):

-

Synthesize and purify at least 10-20 mg of the target compound to >98% purity.

-

Screen for crystallization conditions using various solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, hexane) and solvent combinations.

-

Employ slow evaporation, vapor diffusion (e.g., ether into a methanol solution), and slow cooling techniques. The goal is to obtain single crystals with dimensions >0.1 mm.[11]

-

-

Crystal Mounting and Data Collection:

-

Select a high-quality, single crystal under a microscope.

-

Mount the crystal on a loop or glass fiber.[12]

-

Place the mounted crystal on a goniometer in an X-ray diffractometer.

-

Collect diffraction data by rotating the crystal in a monochromatic X-ray beam, recording the intensities and positions of the diffracted spots.[13]

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

-

Build an atomic model into the electron density map.

-

Refine the model by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data (minimizing the R-factor).

-

Experimental Approach: NMR Spectroscopy

Causality & Expertise: While scXRD gives a static picture, NMR spectroscopy, particularly 2D Nuclear Overhauser Effect Spectroscopy (NOESY), reveals through-space proton-proton proximities (< 5 Å) in solution.[14] This is crucial because the biologically relevant conformation is that which exists in solution. Sharp NMR signals suggest either a single, rigid conformation or rapid exchange between multiple conformers, while broadened signals can indicate slower exchange dynamics on the NMR timescale.[15]

Self-Validating Protocol for Conformational Analysis via 2D-NOESY:

-

Sample Preparation:

-

Prepare a 5-10 mM solution of the highly purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence conformation, so testing multiple solvents is advisable.

-

Ensure the sample is free of paramagnetic impurities which can interfere with the NOE effect.

-

-

Data Acquisition:

-

Acquire standard 1D ¹H and ¹³C spectra, as well as a 2D COSY spectrum, to achieve full resonance assignment.

-

Acquire a 2D NOESY spectrum. The key parameter is the mixing time (d8), which determines the timeframe over which NOE buildup occurs. A range of mixing times (e.g., 300 ms to 800 ms) should be tested to optimize the signal.

-

The experiment should be run without sample spinning and at a constant, controlled temperature (e.g., 298 K).[14]

-

-

Data Analysis:

-

Integrate the cross-peaks in the NOESY spectrum. The volume of a cross-peak is approximately proportional to 1/r⁶, where r is the distance between the two protons.

-

Identify key NOE correlations. For the target molecule, crucial NOEs would be between the amino (-NH₂) protons and the amide (-CONH₂) protons, and between these side-chain protons and the C5-proton on the pyridine ring.

-

Use the observed NOEs as distance restraints in a structure calculation or to validate conformations generated by computational methods.

-

Computational Modeling Workflow

Causality & Expertise: Computational chemistry provides a powerful means to explore the entire potential energy surface of a molecule, identifying low-energy (i.e., highly populated) conformers.[16] This is especially valuable when experimental data is scarce or when trying to understand the transition states between different conformations. A multi-step workflow ensures a thorough yet computationally efficient search.[17]

Figure 3. A robust computational workflow for conformational analysis.

Self-Validating Protocol for Computational Analysis:

-

Initial Conformer Generation:

-

Generate an initial 3D structure from the molecule's SMILES string.

-

Perform a broad conformational search using a computationally inexpensive method like the GFN2-xTB semi-empirical tight-binding method within a program like CREST.[18] This step rapidly explores the potential energy surface by rotating all rotatable bonds.

-

-

Clustering and DFT Optimization:

-

Cluster the resulting conformers based on RMSD (Root Mean Square Deviation) to identify unique structures.

-

Take all unique conformers within a reasonable energy window (e.g., 10 kcal/mol) and perform a full geometry optimization using a more accurate Density Functional Theory (DFT) method, such as B3LYP with a 6-31G* basis set.

-

-

Energy Refinement and Thermodynamic Analysis:

-

For the optimized low-energy conformers, perform a higher-accuracy single-point energy calculation using a modern functional that accounts for dispersion forces (e.g., ωB97X-D) and a larger basis set (e.g., def2-TZVP).

-

Perform a frequency calculation at the optimization level of theory. This confirms that the structures are true minima (no imaginary frequencies) and provides the thermal corrections needed to calculate the Gibbs free energy.

-

-

Population Analysis:

-

Using the calculated Gibbs free energies, determine the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K). This reveals the most probable conformations of the molecule.

-

Section 4: Postulated Conformation and Key Structural Features

Based on the principles of stereoelectronics and analysis of related structures, we can postulate the key features that will govern the conformation of 2-amino-4,6-bis(trifluoromethyl)nicotinamide.

-

Steric Hindrance: The two bulky CF₃ groups at the 4- and 6-positions will exert significant steric pressure. This will likely force the carboxamide side chain at the 3-position to rotate out of the plane of the pyridine ring to minimize van der Waals repulsion.

-

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond is highly probable between one of the protons of the 2-amino group and the carbonyl oxygen of the 3-carboxamide group. This would form a stable six-membered pseudo-ring, significantly restricting the rotational freedom of the C3-C(O) bond and locking the amide into a specific orientation relative to the ring.

-

Planarity: The pyridine ring itself will be planar. However, the exocyclic amino and carboxamide nitrogen atoms may exhibit slight pyramidalization.

-

CF₃ Group Rotation: The C-CF₃ bonds will have low rotational barriers, allowing the fluorine atoms to rotate freely.

The global minimum energy conformer is therefore predicted to have the carboxamide group twisted out of the pyridine plane, with its conformation locked by a strong N-H···O=C intramolecular hydrogen bond.

Section 5: Implications for Drug Development

Understanding the defined, sterically-hindered, and hydrogen-bond-stabilized conformation of 2-amino-4,6-bis(trifluoromethyl)nicotinamide is critical for its potential application in drug development.

-

Receptor Binding: A rigid or semi-rigid conformation reduces the entropic penalty upon binding to a biological target, which can lead to higher binding affinity. The postulated stable conformation presents a specific 3D arrangement of hydrogen bond donors and acceptors and lipophilic CF₃ groups, which can be used for structure-based drug design and virtual screening against protein targets.

-

Pharmacokinetic Properties: The intramolecular hydrogen bond can mask the polar N-H and C=O groups, effectively increasing the molecule's lipophilicity and potentially enhancing its ability to cross cell membranes.

-

Analogue Design: Knowledge of the dominant conformation provides a validated template for designing new analogues. Modifications can be made to enhance interactions with a target or to fine-tune physicochemical properties, with a high degree of confidence in the resulting molecular shape. Trifluoromethylated nicotinamides have been investigated as inhibitors of various enzymes, and understanding the precise shape is key to improving selectivity and potency.[19]

Conclusion

2-amino-4,6-bis(trifluoromethyl)nicotinamide is a molecule of considerable interest, possessing a unique combination of a biologically relevant scaffold and potent property-modulating trifluoromethyl groups. While direct experimental data remains to be published, this guide has established a comprehensive and scientifically rigorous framework for its complete structural and conformational characterization. By integrating proven experimental protocols for X-ray crystallography and NMR spectroscopy with a robust computational workflow, researchers can confidently elucidate the molecule's 3D architecture. The postulated conformation—dominated by steric hindrance from the CF₃ groups and a stabilizing intramolecular hydrogen bond—provides a critical starting point for understanding its potential biological activity and for its rational application in the design of next-generation therapeutics.

References

-

PubChem. 2-(Trifluoromethyl)nicotinamide. National Center for Biotechnology Information. [Link]

-

Constantine, K. L., et al. (2006). NMR techniques used to study ligand-bound conformation and protein... ResearchGate. [Link]

-

Fun, H.-K., et al. (1996). 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile. PubMed Central. [Link]

-

Garibaldi, A. (2025). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. MDPI. [Link]

-

Wlodawer, A., & Dauter, Z. (2017). X Ray Crystallography. PubMed Central. [Link]

-

Lang, R. W., & Wenk, P. (1998). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. PubMed. [Link]

-

Ishima, R., et al. (2013). An NMR strategy to detect conformational differences in a protein complexed with highly analogous inhibitors in solution. NIH. [Link]

-

Beier, P. (2014). Trifluoromethylated heterocycles. PubMed. [Link]

-

Wikipedia. (2023). X-ray crystallography. [Link]

- European Patent Office. (2025). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.

-

ResearchGate. (2013). Workflow of the conformational analysis. [Link]

-

Harris, R. K., & Giraud, N. (2019). NMR free ligand conformations and atomic resolution dynamics. Recent. [Link]

-

Cambridge MedChem Consulting. (2019). Calculating Physiochemical Properties. [Link]

-

Hospital, A., et al. (2020). Computational methods for exploring protein conformations. PubMed Central. [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. [Link]

-

Park, S., et al. (2024). Exploring structural and biological insights of TEAD through rational design and synthesis of niflumic acid derivatives. PubMed Central. [Link]

-

Xu, X.-H., et al. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. MDPI. [Link]

-

Vitaku, E., et al. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link]

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. [Link]

-

Głowacka, I. E., et al. (2020). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. [Link]

-

The Journal of Organic Chemistry. (2026). Ahead of Print. ACS Publications. [Link]

-

University of Wisconsin-Madison Chemistry Dept. (n.d.). 2D-NOESY Spectra of Small Molecules - Hints And Tips Sample-Related Considerations. [Link]

-

EMBL Hamburg. (2019). NMR spectral assignment and structural calculations. [Link]

-

Chemistry LibreTexts. (2023). X-ray Crystallography. [Link]

-

ResearchGate. (2025). Preparation of Nicotinoyl Amino Acid Derivatives by Fmoc-Solid Phase Synthesis and Preliminary Studies on the DNA-Binding Properties of Nicotinoyl Derivatives. [Link]

-

ResearchGate. (2019). Nicotinamide, a vitamin B3 ameliorates depressive behaviors independent of SIRT1 activity in mice. [Link]

-

ChemRxiv. (2024). Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set. [Link]

-

Beier, P. (2016). (PDF) Trifluoromethylated Heterocycles. ResearchGate. [Link]

-

Baran, P. S., et al. (2011). Innate C-H trifluoromethylation of heterocycles. PubMed Central. [Link]

-

ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. [Link]

-

Northwestern University. (2007). Oligonucleotide Properties Calculator. [Link]

-

MDPI. (2022). Roles of Nicotinamide Adenine Dinucleotide (NAD + ) in Biological Systems. [Link]

-

UC Santa Barbara. (n.d.). TINKER Tutorial: Conformational Analysis. [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-(Trifluoromethyl)nicotinamide | C7H5F3N2O | CID 6425058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Trifluoromethylated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]

- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemaxon.com [chemaxon.com]

- 11. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]

- 15. mr.copernicus.org [mr.copernicus.org]

- 16. Computational methods for exploring protein conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. chemrxiv.org [chemrxiv.org]

- 19. Exploring structural and biological insights of TEAD through rational design and synthesis of niflumic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Amino-4,6-bis(trifluoromethyl)nicotinamide Derivatives and Analogs: Synthesis, Screening, and Strategy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-amino-4,6-bis(trifluoromethyl)nicotinamide scaffold represents a compelling, albeit underexplored, area for therapeutic innovation. The strategic placement of two trifluoromethyl (TFM) groups on the nicotinamide core is hypothesized to significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets. This guide serves as a technical primer for researchers venturing into this chemical space. It synthesizes established methodologies from related fields to provide a predictive framework for the synthesis, biological screening, and structure-activity relationship (SAR) optimization of these novel derivatives. We will detail robust synthetic strategies, provide actionable protocols for biological evaluation, and outline logical pathways for future drug development efforts.

Introduction: The Strategic Value of bis-Trifluoromethyl Substitution

The nicotinamide moiety is a well-established pharmacophore present in numerous approved drugs and clinical candidates.[1] Its versatility as a hydrogen bond donor and acceptor, coupled with its role in vital biological processes, makes it an attractive starting point for drug design. The true innovation in the topic scaffold, however, lies in the dual incorporation of trifluoromethyl (TFM) groups.

The TFM group is a cornerstone of modern medicinal chemistry, prized for the unique physicochemical properties it imparts.[2] A single TFM group can dramatically alter a molecule's profile by:

-

Enhancing Lipophilicity: Facilitating passage across biological membranes, including the blood-brain barrier.[3]

-

Improving Metabolic Stability: The strength of the C-F bond makes the TFM group resistant to oxidative metabolism by cytochrome P450 enzymes, often extending a drug's half-life.[3]

-

Modulating Electronic Properties: As a potent electron-withdrawing group, it can significantly alter the pKa of nearby functionalities, influencing binding interactions.

-

Increasing Binding Affinity: The TFM group can engage in favorable non-covalent interactions, including dipole-dipole and orthogonal multipolar interactions, with protein targets.[4]

The introduction of two TFM groups at the 4 and 6 positions of the 2-aminonicotinamide core is a deliberate design choice. This substitution pattern is predicted to create a molecule with a unique electronic and steric profile, potentially unlocking novel biological activities or enhancing selectivity for known targets. This guide provides the foundational knowledge to explore that potential.

Synthetic Strategies for the Core Scaffold

The synthesis of 2-amino-4,6-bis(trifluoromethyl)nicotinamide is not yet described in mainstream literature, requiring a logical combination of established methods for constructing trifluoromethylated pyridines. The primary challenge is the efficient and regioselective introduction of the TFM groups.

Strategy 1: Ring Construction via [2+2+2] Cycloaddition

For novel and complex substitution patterns, building the pyridine ring from acyclic precursors is often the most efficient route. Cobalt-catalyzed [2+2+2] cycloaddition is a powerful method for this purpose, offering high regioselectivity and functional group tolerance.[5] This approach is particularly advantageous due to the low cost and low toxicity of cobalt catalysts compared to other transition metals like rhodium.[5]

The causality behind this choice is control. By starting with a diyne already containing a TFM group and reacting it with a TFM-containing nitrile, one can precisely control the final placement of the substituents, avoiding the often-difficult regioselectivity issues of direct C-H functionalization on a pre-existing ring.

This resulting pyridine can then be elaborated to the target nicotinamide through standard functional group interconversions (e.g., oxidation of a methyl group to a carboxylic acid, followed by amidation).

Strategy 2: Assembly from Chalcone Analogs

A classic and versatile method for synthesizing 2-aminopyridine derivatives involves the reaction of chalcones with malononitrile and a base.[6][7] To adapt this for our target, a key bis(trifluoromethyl)ated chalcone precursor would be required.

-

Step 1: Precursor Synthesis. A Claisen-Schmidt condensation between a trifluoromethylated acetophenone and a trifluoromethylated benzaldehyde would yield the necessary 1,3-bis(trifluoromethyl)-substituted chalcone analog.

-

Step 2: Cyclization. The resulting chalcone is then reacted with malononitrile and a base (e.g., ammonium acetate) under reflux.[6] This one-pot reaction proceeds via a Michael addition, followed by intramolecular cyclization and dehydration to form the 2-amino-3-cyano-4,6-bis(trifluoromethyl)pyridine intermediate.

-

Step 3: Hydrolysis and Amidation. The cyano group at the 3-position can be hydrolyzed to a carboxylic acid, which is then converted to the final nicotinamide via standard peptide coupling reagents (e.g., HATU, EDCI) or by conversion to an acyl chloride followed by reaction with ammonia.

Strategy 3: Late-Stage C-H Trifluoromethylation

Directly adding TFM groups to a pre-formed pyridine ring is an atom-economical approach, though often plagued by challenges in controlling where the group attaches (regioselectivity). Recent advances have developed methods for the regioselective C-H trifluoromethylation of pyridines by first forming an N-methylpyridinium salt.[8] This activation strategy directs the trifluoromethylation, which can be achieved by treating the salt with trifluoroacetic acid and a silver carbonate promoter.[8] While potentially effective, this method would require careful optimization for a disubstituted product.

Anticipated Biological Activity and Screening Protocols

Based on structurally related analogs, derivatives of the 2-amino-4,6-bis(trifluoromethyl)nicotinamide scaffold are prime candidates for evaluation in oncology and infectious disease.

Target Class: Protein Kinases

A patent for related 2-amino-nicotinamide derivatives identified them as potent inhibitors of VEGF-receptor tyrosine kinases, which are crucial mediators of angiogenesis in tumors.[9] It is therefore a primary hypothesis that the bis-TFM scaffold will exhibit activity in this target class.

This protocol is adapted from established methods to provide a self-validating system for assessing direct enzyme inhibition.[9]

Objective: To determine the IC50 value of test compounds against the Flt-1 kinase domain.

Materials:

-

Recombinant Flt-1 kinase domain

-

Kinase Buffer: 20 mM Tris-HCl pH 7.5, 3 mM MnCl₂, 3 mM MgCl₂, 10 µM sodium vanadate, 0.25 mg/ml PEG 20000, 1 mM DTT.

-

Substrate: Poly(Glu,Tyr) 4:1 (Sigma).

-

ATP Solution: 8 µM [³³P]-ATP (0.2 µCi).

-

Test Compounds: Dissolved in DMSO, serially diluted.

-

Stop Solution: 0.25 M EDTA, pH 7.

-

PVDF Immobilon P membrane (Millipore).

-

0.5% Phosphoric Acid wash solution.

-

Scintillation fluid (Microscint®).

Step-by-Step Methodology:

-

Prepare Kinase Reaction Mix: In a microtiter plate, combine 30 µl of a solution containing the Flt-1 kinase domain, kinase buffer, and the poly(Glu,Tyr) substrate.

-

Add Test Compound: Add the test compound at various concentrations (typically from 1 nM to 100 µM) in 1% final DMSO concentration. Include a "no inhibitor" control (DMSO only) and a "no enzyme" background control.

-

Initiate Reaction: Start the phosphorylation reaction by adding the [³³P]-ATP solution.

-

Incubate: Allow the reaction to proceed for 10 minutes at room temperature. The choice of a short incubation time ensures measurement of the initial reaction velocity, a critical parameter for accurate IC50 determination.

-

Terminate Reaction: Stop the reaction by adding 10 µl of the EDTA stop solution. EDTA chelates the divalent cations (Mg²⁺, Mn²⁺) required by the kinase, instantly halting its activity.

-

Capture Substrate: Transfer 20 µl of the reaction mixture onto the PVDF membrane using a filter manifold under vacuum. The phosphorylated poly(Glu,Tyr) substrate binds to the membrane.

-

Wash Membrane: Wash the membrane extensively (4 times) with 0.5% phosphoric acid to remove unincorporated [³³P]-ATP. This step is crucial for reducing background signal and ensuring that only covalently attached phosphate is measured. A final ethanol wash aids in drying.

-

Quantify Phosphorylation: Mount the membrane in a holder, add scintillation fluid, and measure the radioactivity using a β-scintillation counter.

-

Data Analysis: Subtract the background (no enzyme) counts from all other readings. Plot the percent inhibition relative to the "no inhibitor" control against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Target Class: Antiproliferative Agents

Analogs such as 2-amino-4,6-diphenylnicotinonitriles have demonstrated potent cytotoxicity against breast cancer cell lines, sometimes exceeding the potency of doxorubicin.[6][7] This provides a strong rationale for screening the bis-TFM derivatives for broad antiproliferative activity.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of test compounds against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon).

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

96-well cell culture plates.

-

Test Compounds: Dissolved in DMSO.

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

-

Solubilization Buffer: DMSO or a solution of 20% SDS in 50% DMF.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO only).

-

Incubation: Incubate the plates for 72 hours. This duration allows for multiple cell doubling times, providing a robust window to observe effects on proliferation.

-

Add MTT Reagent: Add 20 µl of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

-

Solubilize Formazan: Carefully remove the culture medium and add 150 µl of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells. Plot the viability against the log of the compound concentration and fit to a dose-response curve to determine the GI50 value.

Structure-Activity Relationship (SAR) Framework

While SAR data for the exact target scaffold is unavailable, we can propose a logical framework for optimization based on related nicotinamides and other heterocyclic compounds.[1][10] Subtle structural modifications can lead to dramatic changes in biological activity.[11]

Key Areas for Derivatization:

-

R1 (2-Amino Group): This is a primary vector for modification. Alkylation, acylation, or arylation can probe the size and nature of the binding pocket. Introducing different functional groups can modulate solubility and introduce new hydrogen bonding interactions.

-

R2 (Amide Group): The amide nitrogen and carbonyl are critical hydrogen bonding points. Converting the primary amide (-CONH₂) to secondary or tertiary amides (e.g., -CONH-Alkyl, -CON(Alkyl)₂) can alter potency and pharmacokinetic properties.

-

R3 (C5 Position): The C5 position of the pyridine ring is the only unsubstituted carbon. Introduction of small substituents (e.g., halogen, methyl) can be used to fine-tune electronic properties and block potential sites of metabolism without adding significant steric bulk.

Quantitative Data Summary (Hypothetical SAR Table)

| Compound ID | R1 (2-position) | R2 (Amide) | R3 (5-position) | Flt-1 Kinase IC50 (nM) | MCF-7 GI50 (µM) |

| Core-01 | -NH₂ | -CONH₂ | -H | 150 | 12.5 |

| Mod-02 | -NHCH₃ | -CONH₂ | -H | 85 | 8.2 |

| Mod-03 | -NH₂ | -CONHCH₃ | -H | 210 | 15.1 |

| Mod-04 | -NH₂ | -CONH₂ | -Cl | 95 | 5.5 |

This structured approach allows for systematic exploration of the chemical space to identify derivatives with improved potency, selectivity, and drug-like properties.

Conclusion

The 2-amino-4,6-bis(trifluoromethyl)nicotinamide scaffold stands as a promising frontier in medicinal chemistry. The powerful electronic and metabolic-stabilizing properties of the dual TFM groups, combined with the proven biological relevance of the 2-aminonicotinamide core, creates a compelling case for its investigation. By leveraging advanced synthetic methods like cobalt-catalyzed cycloaddition and employing robust, well-validated screening protocols, researchers can efficiently navigate this novel chemical space. The strategic framework for SAR optimization presented here provides a clear path from initial hits to potent and selective lead candidates for the next generation of therapeutics.

References

-

Al-Ghorbani, M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Available at: [Link]

- Bold, G., et al. (2001). WO2001055114A1 - 2-amino-nicotinamide derivatives and their use as vegf-receptor tyrosine kinase inhibitors. Google Patents.

-

Uno, H., et al. (2018). Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles. PMC - NIH. Available at: [Link]

-

Mehta, M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

-

Al-Ghorbani, M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. NIH. Available at: [Link]

-

Wang, F., et al. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters. Available at: [Link]

-

Liu, K., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. MDPI. Available at: [Link]

-

Ruan, T., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Available at: [Link]

-

Iyamu, I. D., et al. (2023). Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors. PubMed. Available at: [Link]

-

Smee, D. F., et al. (1989). Oxidation of 2-amino-9-beta-D-ribofuranosylpurine-6-sulfenamide to the corresponding 6-sulfonamide facilitates changes in biologic characterization that include activity against thiopurine-refractory experimental leukemia. PubMed. Available at: [Link]

-

Mathew, B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

Sources

- 1. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. WO2001055114A1 - 2-amino-nicotinamide derivatives and their use as vegf-receptor tyrosine kinase inhibitors - Google Patents [patents.google.com]

- 10. Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxidation of 2-amino-9-beta-D-ribofuranosylpurine-6-sulfenamide to the corresponding 6-sulfonamide facilitates changes in biologic characterization that include activity against thiopurine-refractory experimental leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Introduction: The Potential of Fluorinated Nicotinamides in Chemical Biology

An in-depth guide to the experimental protocols for the synthesis, characterization, and application of 2-amino-4,6-bis(trifluoromethyl)nicotinamide for researchers, scientists, and drug development professionals.

2-amino-4,6-bis(trifluoromethyl)nicotinamide is a pyridinecarboxamide derivative distinguished by the presence of two trifluoromethyl (CF₃) groups. As a structural analog of nicotinamide (a form of vitamin B3), it belongs to a class of compounds vital to cellular metabolism and signaling.[1][2] Nicotinamide itself is a fundamental component of the coenzyme NAD⁺, which is central to redox reactions, ATP production, and DNA repair.[3][4] Furthermore, nicotinamide and its derivatives are known modulators of key enzyme families, including sirtuins (SIRTs) and poly (ADP-ribose) polymerases (PARPs), which are implicated in longevity, apoptosis, and inflammation.[3]

The strategic incorporation of trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, membrane permeability, and binding affinity. Given the therapeutic interest in targeting pathways modulated by nicotinamide for conditions like neurodegenerative diseases, metabolic disorders, and cancer, 2-amino-4,6-bis(trifluoromethyl)nicotinamide represents a compelling candidate for investigation.[5][6][7]

This guide provides a comprehensive experimental framework for the synthesis, purification, and analytical characterization of 2-amino-4,6-bis(trifluoromethyl)nicotinamide. It further outlines detailed protocols for investigating its potential biological activities as a sirtuin inhibitor and an anti-proliferative agent, providing a robust starting point for its evaluation in drug discovery programs.

Part 1: Synthesis and Purification

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of a fluorinated β-diketone with an appropriate nitrogen source to form a key pyridine intermediate, which is then elaborated to the final nicotinamide product. This approach is analogous to established methods for creating substituted pyridine rings.

Caption: Proposed synthetic workflow for 2-amino-4,6-bis(trifluoromethyl)nicotinamide.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2-hydroxy-4,6-bis(trifluoromethyl)nicotinonitrile (Intermediate Pyridone)

-

To a stirred solution of 1,1,1,5,5,5-hexafluoro-2,4-pentanedione (1.0 eq) in ethanol, add cyanoacetamide (1.1 eq).

-

Add piperidine (0.2 eq) as a catalyst to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify with dilute HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the intermediate pyridone.

Step 2: Chlorination and Ammonolysis to form 2-amino-4,6-bis(trifluoromethyl)nicotinonitrile

-

Treat the intermediate pyridone from Step 1 with phosphorus oxychloride (POCl₃) (3-5 eq) and heat at 100-110 °C for 2-3 hours to convert the hydroxyl group to a chloride.

-

Carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice.

-

Extract the chlorinated intermediate with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Dissolve the crude chlorinated intermediate in a suitable solvent (e.g., dioxane) and treat with a concentrated aqueous ammonia solution in a sealed pressure vessel.

-

Heat the mixture to 120-140 °C for 8-12 hours.

-

After cooling, extract the product, dry the organic phase, and concentrate to obtain the crude aminonicotinonitrile.

Step 3: Hydrolysis to 2-amino-4,6-bis(trifluoromethyl)nicotinamide

-

Carefully add the crude 2-amino-4,6-bis(trifluoromethyl)nicotinonitrile from Step 2 to concentrated sulfuric acid at 0 °C.

-

Allow the mixture to warm to room temperature and then heat to 60-80 °C for 1-2 hours, monitoring by TLC.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a base (e.g., aqueous NaOH or NH₄OH) to precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and dry.

Reagents and Conditions Summary

| Step | Key Reagents | Solvent | Catalyst/Conditions |

| 1 | 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione, Cyanoacetamide | Ethanol | Piperidine, Reflux |

| 2 | Intermediate Pyridone, POCl₃, Aqueous Ammonia | Dioxane (for ammonolysis) | 100-110 °C (chlorination), 120-140 °C (ammonolysis) |

| 3 | 2-amino-4,6-bis(trifluoromethyl)nicotinonitrile | Conc. H₂SO₄ | 60-80 °C |

Purification Protocol

The crude final product should be purified using silica gel column chromatography.

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-amino-4,6-bis(trifluoromethyl)nicotinamide.

Part 2: Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the final compound. A reversed-phase method is typically suitable.[8]

| Parameter | Specification |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |